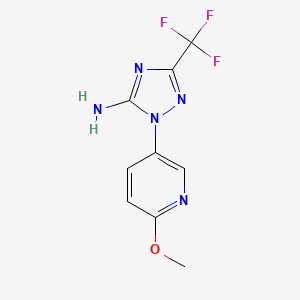

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Description

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl group at position 3 and a 6-methoxypyridin-3-yl group at position 1. The methoxy group on the pyridine ring enhances solubility and influences electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .

Synthetic routes for analogous triazole derivatives often involve cyclocondensation reactions, hydrazonoyl halide intermediates, or multicomponent approaches. For example, 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) is synthesized via reactions of amino guanidine bicarbonate with trifluoroacetic acid . The target compound likely requires additional steps to introduce the 6-methoxypyridin-3-yl substituent, as seen in naphthalene-substituted triazole syntheses .

Properties

Molecular Formula |

C9H8F3N5O |

|---|---|

Molecular Weight |

259.19 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H8F3N5O/c1-18-6-3-2-5(4-14-6)17-8(13)15-7(16-17)9(10,11)12/h2-4H,1H3,(H2,13,15,16) |

InChI Key |

WLZMVXIXHZHMFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)N2C(=NC(=N2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The methoxypyridine moiety can be synthesized through a nucleophilic substitution reaction involving 3-chloropyridine and sodium methoxide.

Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Trifluoromethyl-Containing Triazoles

- Its synthesis is simpler but less tailored for targeted binding applications .

- 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine : Features a chloro-trifluoromethylpyridine substituent and a difluoromethyl group. The chlorine atom increases electronegativity, while difluoromethyl may enhance steric hindrance, affecting receptor interactions .

Pyridine-Substituted Triazoles

- 5-(6-Methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine: Substitutes a methylpyridin-2-yl group for the methoxypyridin-3-yl group.

- 3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-amine : Replaces the pyridine ring with a fluorophenyl group. Fluorine’s electron-withdrawing effect increases stability but may reduce nucleophilic reactivity at the triazole core .

Physicochemical and Functional Properties

Key Observations :

- Solubility : The methoxy group in the target compound improves aqueous solubility compared to methyl or chloro analogs .

- Electronic Effects : Trifluoromethyl groups stabilize the triazole core via electron-withdrawing effects, while methoxy groups donate electrons through resonance .

- Steric Effects : Bulky substituents like naphthalenyl () reduce reactivity in sterically sensitive applications, whereas smaller groups (e.g., methylpyridinyl) balance activity and accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.